(Dhq)2aqn

Asymmetric Dihydroxylation Sharpless AD Terminal Alkene Dihydroxylation

Choose (DHQ)2AQN for predictable enantioselectivity in Sharpless AD. Provides 2% higher yield and 5% higher ee than (DHQ)2PHAL on aliphatic terminal alkenes. Essential baseline for immobilized catalyst development and dual-use organocatalysis. ≥98% purity, [α]²⁰/D +495°. Ensure reproducible, high-fidelity asymmetric synthesis.

Molecular Formula C54H56N4O6
Molecular Weight 857 g/mol
CAS No. 176097-24-8
Cat. No. B1278749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dhq)2aqn
CAS176097-24-8
Molecular FormulaC54H56N4O6
Molecular Weight857 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O
InChIInChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1
InChIKeyARCFYUDCVYJQRN-KESJXZTCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(DHQ)2AQN (CAS: 176097-24-8) for Asymmetric Catalysis: Procurement & Differentiation Guide


(DHQ)2AQN (Hydroquinine anthraquinone-1,4-diyl diether, CAS 176097-24-8) is a C₂-symmetric bis-cinchona alkaloid ligand developed for Sharpless asymmetric dihydroxylation (AD) and related osmium-catalyzed transformations [1]. It comprises a rigid 1,4-anthraquinone core linking two dihydroquinine (DHQ) units, creating a well-defined chiral pocket that enforces predictable enantiofacial selectivity . The compound is commercially available with purities ≥95% and a specific optical rotation of [α]²⁰/D +495° (c = 1 in chloroform), parameters essential for reproducible catalytic outcomes in both academic and industrial asymmetric synthesis workflows .

(DHQ)2AQN (CAS: 176097-24-8): Why Ligand Architecture Prevents Simple Substitution


The asymmetric dihydroxylation ligand landscape is not a commodity market; substitution of (DHQ)2AQN with seemingly analogous ligands like (DHQ)2PHAL or (DHQ)2PYR frequently results in compromised enantioselectivity, reduced yield, or altered regiochemical outcomes [1]. The 1,4-anthraquinone linker in (DHQ)2AQN imparts a distinct bite angle and electronic environment compared to the pyrazine core of (DHQ)2PHAL, directly affecting the geometry of the OsO₄–ligand complex and its interaction with specific olefin substitution patterns [2]. For procurement decisions, this means that a reaction optimized for (DHQ)2AQN cannot be reliably executed with a different bis-cinchona ligand without re-optimization and potential loss of stereochemical fidelity, as quantified in the evidence below.

(DHQ)2AQN (CAS: 176097-24-8): Quantitative Comparative Evidence for Scientific Selection


(DHQ)2AQN vs. (DHQ)2PHAL in Asymmetric Dihydroxylation of Terminal Alkenes: A Direct Comparison

In the asymmetric dihydroxylation of a terminal alkene substrate bearing an n-hexyl chain, (DHQ)2AQN outperformed the widely used (DHQ)2PHAL ligand in both yield and enantioselectivity [1]. Under identical reaction conditions, the anthraquinone-based ligand provided a 2% higher yield and a 5% absolute improvement in enantiomeric excess [1].

Asymmetric Dihydroxylation Sharpless AD Terminal Alkene Dihydroxylation

(DHQ)2AQN Enables Regioselective Dihydroxylation Where (DHQD)2PHAL Fails

In the key dihydroxylation step of a hydroxylated sesquiterpene coumarin synthesis, the conventional ligand (DHQD)2PHAL proved ineffective for achieving the required regioselectivity [1]. Switching to (DHQD)2AQN, the pseudo-enantiomeric counterpart of the target ligand (DHQ)2AQN, enabled the regioselective installation of the diol moiety, which was essential for the successful completion of the 5-step synthesis [1].

Regioselective Dihydroxylation Natural Product Synthesis Sesquiterpene Coumarin

(DHQ)2AQN as a Bifunctional Organocatalyst for the Asymmetric Baylis-Hillman Reaction

While primarily known as a ligand for osmium-catalyzed reactions, (DHQD)2AQN—the pseudo-enantiomer of (DHQ)2AQN—has been shown to act as an effective bifunctional organocatalyst for the asymmetric Baylis-Hillman reaction . This metal-free application broadens the synthetic utility of the AQN ligand framework beyond traditional osmium-mediated processes .

Asymmetric Baylis-Hillman Organocatalysis Bifunctional Catalysis

Exceptional Enantioselectivity (>99% ee) in Asymmetric Fluorination with (DHQ)2AQN

In the asymmetric fluorination of a specific substrate class using N-fluoroammonium salts, the bis-cinchona alkaloid (DHQ)2AQN delivered the fluorinated product with 84% ee in the initial step, and a single recrystallization yielded enantiomerically pure material (>99% ee) [1]. This level of stereocontrol highlights the ligand's capability in demanding electrophilic fluorination reactions [1].

Asymmetric Fluorination Enantioselective Synthesis Cinchona Alkaloid Derivatives

Quantitative Recovery and Reusability of Polymer-Supported (DHQ)2AQN Analogues

A polymer-bound analogue of (DHQ)2AQN (QN-AQN-OPEG-OMe) demonstrated catalytic performance in asymmetric dihydroxylation that is comparable to the free, homogeneous (DHQ)2AQN ligand [1]. Crucially, the polymer-supported ligand was recovered almost quantitatively by simple filtration and could be reused for five cycles without significant loss of enantioselectivity or catalytic activity, with ligand recovery rates of 95–97% [1].

Catalyst Recovery Polymer-Bound Ligand Sustainable Catalysis

(DHQ)2AQN Enables First Asymmetric Synthesis of Oxindole-Containing Azo Compounds

(DHQ)2AQN was the sole catalyst that enabled the first asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, providing access to a novel class of enantioenriched azo compounds containing an oxindole scaffold [1]. The reaction proceeded with up to 91% yield and 93% enantiomeric excess [1].

Asymmetric Substitution Azo Compounds Oxindole Scaffold

(DHQ)2AQN (CAS: 176097-24-8): Evidence-Backed Application Scenarios


Asymmetric Dihydroxylation of Aliphatic Terminal Alkenes

Procurement of (DHQ)2AQN is specifically justified when the synthetic target is a chiral vicinal diol derived from an aliphatic terminal alkene. As demonstrated by a direct comparison with (DHQ)2PHAL, (DHQ)2AQN provided a 2% yield increase (90% vs. 88%) and a 5% absolute increase in enantiomeric excess (85% vs. 80%) for an n-hexyl-substituted alkene under standard Sharpless AD conditions [1]. This translates to higher product purity and reduced purification burden in scale-up scenarios.

Regioselective Functionalization of Complex Polyenes in Natural Product Synthesis

In total synthesis campaigns where a polyene substrate contains multiple alkene sites, the regioselectivity of dihydroxylation is paramount. (DHQ)2AQN (or its pseudo-enantiomer) is the ligand of choice when conventional PHAL-based ligands fail to provide the required selectivity, as exemplified by the successful regioselective dihydroxylation in the synthesis of 10′R-acetoxy-11′-hydroxyumbelliprenin, where (DHQD)2PHAL was ineffective [1].

Benchmarking Recoverable Polymer-Supported Asymmetric Catalysts

For process chemistry groups developing immobilized catalysts for continuous flow or batch recycling, (DHQ)2AQN serves as the gold-standard homogeneous benchmark. Research shows that polymer-supported analogues of (DHQ)2AQN can achieve comparable enantioselectivities (92–99% ee) and yields (80–94%) to the free ligand, while enabling 95–97% catalyst recovery over five cycles [1]. Procurement of the homogeneous ligand is essential for establishing baseline performance against which any immobilized version must be measured.

Metal-Free Organocatalysis for the Asymmetric Baylis-Hillman Reaction

Laboratories seeking to minimize transition metal usage can leverage the bifunctional organocatalytic activity of the (DHQ)2AQN scaffold. (DHQD)2AQN, the pseudo-enantiomer, has been shown to catalyze the asymmetric Baylis-Hillman reaction with enantioselectivities up to 77% ee [1]. This provides a compelling justification for procuring the ligand for dual-use applications beyond its canonical role in osmium-catalyzed dihydroxylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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